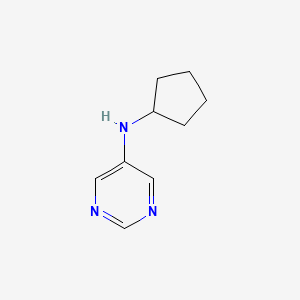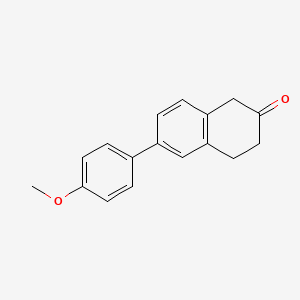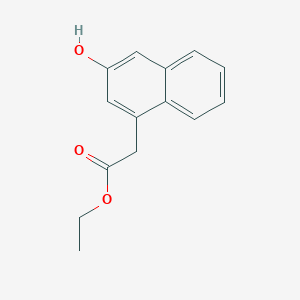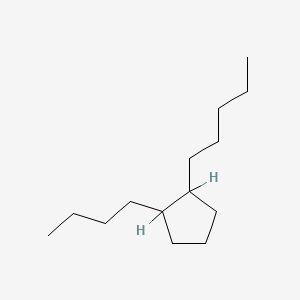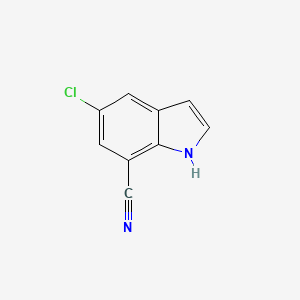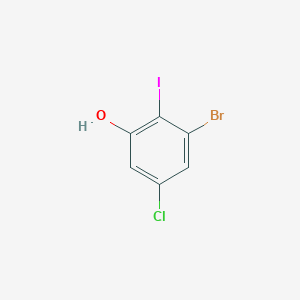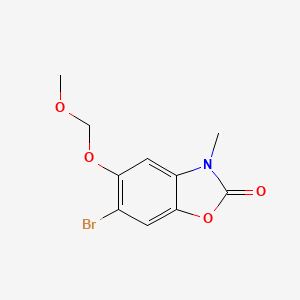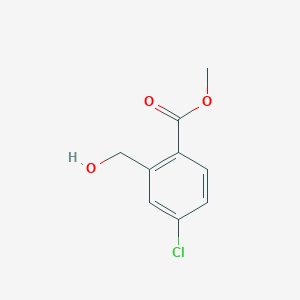
Methyl 4-chloro-2-(hydroxymethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position, with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl 4-chloro-2-(hydroxymethyl)benzoate typically begins with 4-chlorobenzoic acid.
Esterification: The 4-chlorobenzoic acid is first esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-chlorobenzoate.
Hydroxymethylation: The methyl 4-chlorobenzoate is then subjected to a hydroxymethylation reaction. This can be achieved using formaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions typically involve heating the mixture to promote the formation of the hydroxymethyl group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反应分析
Types of Reactions
Oxidation: Methyl 4-chloro-2-(hydroxymethyl)benzoate can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group, forming methyl 4-chloro-2-carboxybenzoate.
Reduction: The compound can be reduced to form methyl 4-chloro-2-(methyl)benzoate, where the hydroxymethyl group is reduced to a methyl group.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Methyl 4-chloro-2-carboxybenzoate.
Reduction: Methyl 4-chloro-2-(methyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, methyl 4-chloro-2-(hydroxymethyl)benzoate serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound can be used in the synthesis of pharmaceuticals, particularly those requiring a benzoate ester moiety. Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties, making it valuable in drug development.
Industry
In the materials science field, this compound can be used in the production of polymers and resins. Its chemical structure allows it to participate in polymerization reactions, contributing to the development of new materials with desirable properties.
作用机制
The mechanism by which methyl 4-chloro-2-(hydroxymethyl)benzoate exerts its effects depends on its application. In drug development, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Methyl 2-(hydroxymethyl)benzoate: Similar structure but without the chlorine atom, affecting its reactivity and applications.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties and uses.
Uniqueness
Methyl 4-chloro-2-(hydroxymethyl)benzoate is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.
属性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4,11H,5H2,1H3 |
InChI 键 |
YKGNWMUOTTVVEM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



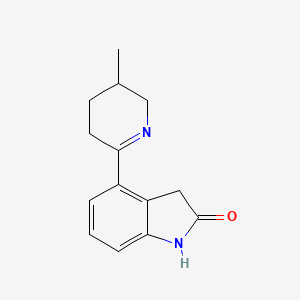
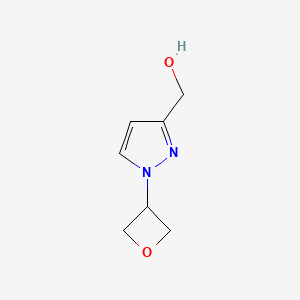
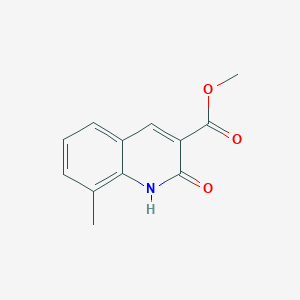

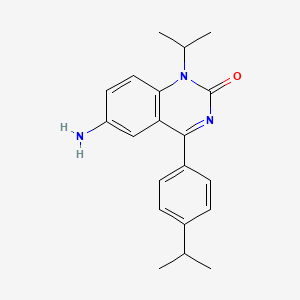
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
